molecular formula C7H14N2O B13295822 3-Amino-4-cyclopropylbutanamide

3-Amino-4-cyclopropylbutanamide

Cat. No.: B13295822
M. Wt: 142.20 g/mol
InChI Key: RWBWKYRPOZKMBW-UHFFFAOYSA-N
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Description

3-Amino-4-cyclopropylbutanamide: is an organic compound with the molecular formula C₇H₁₄N₂O It is a derivative of butanamide, featuring an amino group at the third position and a cyclopropyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-cyclopropylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and butanamide derivatives.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-cyclopropylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: 3-Amino-4-cyclopropylbutanamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceutical intermediates.

Biology: In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.

Medicine: The compound’s unique structural features make it a candidate for drug discovery and development. It is investigated for its potential therapeutic applications in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-cyclopropylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

    3-Amino-4-cyclopropylbutanoic acid: Similar in structure but with a carboxylic acid group instead of an amide group.

    4-Cyclopropylbutanamide: Lacks the amino group at the third position.

    3-Amino-4-methylbutanamide: Features a methyl group instead of a cyclopropyl group.

Uniqueness: 3-Amino-4-cyclopropylbutanamide is unique due to the presence of both an amino group and a cyclopropyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-amino-4-cyclopropylbutanamide

InChI

InChI=1S/C7H14N2O/c8-6(4-7(9)10)3-5-1-2-5/h5-6H,1-4,8H2,(H2,9,10)

InChI Key

RWBWKYRPOZKMBW-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(CC(=O)N)N

Origin of Product

United States

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